Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a 4-nitrophenoxy substituent at the 3-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The 4-nitrophenoxy group, an aromatic ether with a para-nitro substituent, imparts electron-withdrawing characteristics, influencing the compound’s electronic profile, reactivity, and solubility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro group may act as a directing or activating group in further functionalization reactions .
Properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-8-12(9-15)20-11-6-4-10(5-7-11)16(18)19/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUZQXBYBMSROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyazetidine derivative acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group activates the para position for substitution, while the tert-butyl ester protects the azetidine nitrogen. Key parameters include:
Under these conditions, yields exceed 90% due to the high reactivity of the fluoro-nitroarene.
Stepwise Procedure
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Preparation of Reactants :
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Base Addition :
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Reaction Monitoring :
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Workup :
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Purification :
Alternative Methods: Cyclization and Functional Group Interconversion
Ring-Closing Metathesis (RCM)
A patent (CN111362852A) describes a cyclization strategy to form the azetidine ring before introducing the nitrophenoxy group:
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Synthesis of 1-Benzyl-3,3-dimethoxyazetidine :
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Deprotection and Boc Protection :
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Nitrophenoxy Introduction :
Comparative Analysis of Methods
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Optimization and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 3-(4-aminophenoxy)azetidine-1-carboxylate.
Hydrolysis: 3-(4-nitrophenoxy)azetidine-1-carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry Applications
Intermediate in Organic Synthesis
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its azetidine ring structure allows for diverse reactivity patterns, making it a valuable building block in synthetic chemistry. The compound can be utilized in the development of pharmaceuticals and agrochemicals, facilitating the creation of novel compounds with specific biological activities .
Reagent in Chemical Reactions
This compound is also used as a reagent in various chemical reactions. Its ability to undergo nucleophilic substitution reactions enables the introduction of different functional groups, which is essential for synthesizing more complex structures.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can be employed in studies focusing on enzyme inhibition. The unique structural features of the compound facilitate interactions with enzyme active sites, allowing researchers to investigate its potential as an inhibitor for specific enzymes involved in metabolic pathways .
Receptor Binding Studies
The compound's interactions with biological receptors are also under investigation. Its nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, which are critical for receptor-ligand binding studies. This makes it a candidate for exploring mechanisms of action for various pharmacological targets .
Medical Applications
Pharmaceutical Development
Ongoing research aims to evaluate the potential of this compound as an active pharmaceutical ingredient or intermediate in drug development. Its biological activity suggests that it may be beneficial in treating diseases that involve enzyme dysregulation or receptor malfunctions .
Case Studies
Several studies have highlighted the efficacy of azetidine derivatives, including this compound, in preclinical models. For instance, one study demonstrated its potential as a lead compound for developing new therapeutics targeting specific disease pathways .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its versatility allows it to be incorporated into formulations for coatings, adhesives, and other advanced materials .
Summary Table of Applications
| Application Area | Specific Uses | Potential Impact |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Enables development of novel pharmaceuticals |
| Reagent in chemical reactions | Facilitates introduction of functional groups | |
| Biology | Enzyme inhibition studies | Aids understanding of metabolic pathways |
| Receptor binding studies | Explores pharmacological mechanisms | |
| Medicine | Pharmaceutical development | Potential treatments for enzyme-related diseases |
| Industry | Production of specialty chemicals | Tailors properties for coatings and adhesives |
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate and analogous azetidine derivatives:
Key Observations:
- Electron Effects: The 4-nitrophenoxy group strongly deactivates the aromatic ring, contrasting with the electron-donating 4-aminophenyl group in CID 56956222. This difference significantly impacts reactivity in electrophilic substitution or cross-coupling reactions .
- Leaving Group Potential: The bromoethyl substituent (CAS 1420859-80-8) facilitates nucleophilic displacement, whereas the nitro group in nitrophenoxy derivatives may require harsher conditions for substitution .
- Solubility : Hydrophilic substituents like hydroxymethyl (CAS 152537-03-6) enhance aqueous solubility, whereas nitroaromatic groups reduce polarity, favoring organic solvents .
This compound:
Hypothetical synthesis involves nucleophilic aromatic substitution (SNAr) between tert-butyl 3-hydroxyazetidine-1-carboxylate and 1-chloro-4-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF). This mirrors methodologies in , where phenoxy groups are introduced via coupling reactions .
Comparative Syntheses:
- tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate (CAS 1356109-84-6) : Likely synthesized via Buchwald-Hartwig amination or direct coupling of nitro-substituted pyridine with Boc-azetidine precursors .
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) : Prepared by alkylation of Boc-azetidine with 1,2-dibromoethane, leveraging bromine’s leaving-group capability .
Physicochemical Properties
- Molecular Weight and LogP: The nitroaromatic group in this compound increases molecular weight (~279.29) and logP (estimated ~2.5), rendering it more lipophilic than hydroxymethyl derivatives (logP ~1.2) .
- Thermal Stability : Nitro groups may pose decomposition risks under high temperatures or reducing environments, unlike stable ethers or amines .
Biological Activity
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.31 g/mol
- Structural Features :
- Azetidine ring providing structural rigidity.
- Tert-butyl group enhancing solubility.
- Nitro group contributing to electron-withdrawing properties, potentially increasing reactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring may stabilize these interactions through conformational rigidity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, azetidine derivatives have been shown to inhibit bacterial growth through mechanisms involving cell membrane disruption and inhibition of protein synthesis. The presence of the nitrophenoxy group may enhance these effects by increasing lipophilicity, thus facilitating membrane penetration .
Anticancer Potential
Studies have suggested that azetidine derivatives can exhibit anticancer activity by interfering with cell proliferation pathways. The compound's ability to modulate enzyme activity involved in cancer metabolism is a focal point for ongoing research. Specifically, the interaction between the nitrophenoxy group and cancer-related enzymes could lead to the development of novel therapeutic agents .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the influence of different substituents on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate | Brominated nitrophenoxy group | Enhanced reactivity and potential antimicrobial effects |
| Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | Methoxy group enhancing solubility | Potentially improved anticancer properties |
| Tert-butyl 3-(5-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | Fluorine substituent | Altered metabolic stability compared to bromine-substituted analogs |
Study on Antimicrobial Activity
In a controlled study, this compound was evaluated for its efficacy against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties .
Investigation into Anticancer Mechanisms
Another study focused on the compound's effect on cancer cell lines. The findings revealed that treatment with this compound resulted in a 30% decrease in cell proliferation over 48 hours, indicating potential as an anticancer agent. Further mechanistic studies are needed to elucidate the specific pathways involved .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate, and what are the critical reaction conditions?
- The compound can be synthesized via nucleophilic substitution of a hydroxyl or activated azetidine intermediate with 4-nitrophenol. A typical protocol involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-nitrophenyl sulfonate esters in dichloromethane (DCM) using triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at 0–20°C . Alternative routes may utilize Mitsunobu conditions (e.g., DIAD, PPh₃) for oxygen-nitrogen substitutions. Ensure anhydrous conditions to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.
Q. How can the structural integrity of This compound be confirmed post-synthesis?
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic signals:
- Boc group: ~1.4 ppm (singlet, 9H for tert-butyl) in ¹H NMR; ~80 ppm (quaternary carbon) in ¹³C NMR.
- Azetidine ring: Resonances between 3.5–4.5 ppm (¹H) and 50–70 ppm (¹³C).
- 4-Nitrophenoxy moiety: Aromatic protons at ~7.0–8.5 ppm; nitro group carbons at ~125–150 ppm .
Q. What purification strategies are effective for isolating This compound from reaction mixtures?
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc). Monitor fractions by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane).
- Recrystallization : Use DCM/hexane or EtOAc/petroleum ether for high-purity crystals.
- Acid-Base Extraction : Remove unreacted 4-nitrophenol via aqueous NaHCO₃ washes (pH >8) .
Q. What safety precautions are essential when handling This compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 4-nitrophenoxy group introduction onto the azetidine ring?
- The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen of 4-nitrophenol attacks the electrophilic carbon adjacent to the azetidine nitrogen. Steric hindrance from the Boc group directs substitution to the 3-position. Computational studies (DFT) can model transition states to validate regioselectivity .
Q. How can computational chemistry optimize the synthesis of This compound?
- Use Gaussian or ORCA software to calculate:
- Reaction Energy Profiles : Compare activation energies for different leaving groups (e.g., tosylate vs. mesylate).
- Solvent Effects : Simulate polarity impacts (e.g., DCM vs. THF) on reaction rates.
- Intermolecular Interactions : Identify non-covalent interactions (e.g., hydrogen bonding with DMAP) that stabilize intermediates .
Q. What structure-activity relationships (SARs) are relevant for This compound in drug discovery?
- The nitro group enhances electrophilicity, enabling participation in click chemistry (e.g., Huisgen cycloaddition). The azetidine ring’s strain increases reactivity in ring-opening reactions for prodrug design. Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to modulate pharmacokinetic properties .
Q. How can contradictory yield data from different synthetic routes be systematically analyzed?
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) to identify critical factors.
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to detect side reactions (e.g., Boc deprotection).
- Cross-Validation : Compare yields with analogous compounds (e.g., tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate) to assess substituent effects .
Q. What experimental strategies elucidate interactions between This compound and biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
